2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17F2N5O3S and its molecular weight is 433.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Research on pyrimidine derivatives often focuses on synthesizing new compounds with potential biological activity. For instance, Hassneen and Abdallah (2003) detailed new routes to synthesize Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the versatility of pyrimidine chemistry (Hassneen & Abdallah, 2003). This research highlights the complex reactions and diverse derivatives that can be synthesized from pyrimidine, suggesting a wide range of potential applications for compounds with similar structures.
Antimicrobial and Antitumor Applications
Compounds with a pyrimidine base have been studied for their antimicrobial properties. Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives showing good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, used as reference drugs (Hossan et al., 2012). This indicates that pyrimidine derivatives can be potent antimicrobial agents, suggesting potential research applications for the compound in the development of new antimicrobial therapies.
Fahim et al. (2019) investigated pyrimidiopyrazole derivatives for their antitumor activity, demonstrating outstanding in vitro antitumor activity against HepG2 cell lines (Fahim et al., 2019). This underscores the potential of pyrimidine derivatives in cancer research, particularly in designing new antitumor agents.
Properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O3S/c1-25-16-14(18(28)26(2)19(25)29)17(24-15(23-16)9-3-4-9)30-8-13(27)22-12-6-5-10(20)7-11(12)21/h5-7,9H,3-4,8H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWQVTMOGAMFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=C(C=C(C=C4)F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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